N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide

Description

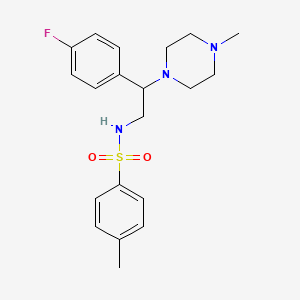

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide moiety linked to an ethyl chain substituted with a 4-fluorophenyl group and a 4-methylpiperazine ring.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S/c1-16-3-9-19(10-4-16)27(25,26)22-15-20(17-5-7-18(21)8-6-17)24-13-11-23(2)12-14-24/h3-10,20,22H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJWCZOEATXPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C21H28FN3O3S

- Molecular Weight : 403.53 g/mol

- CAS Number : 16812941

- Structure : The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes, including:

- Monoamine Oxidase (MAO) : A key enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are important in treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits selective inhibition of MAO-B, with an IC50 value indicating potent activity. The following table summarizes the enzyme inhibition data:

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MAO-B | 0.025 | High |

| Other derivatives | MAO-B | 0.013 - 0.039 | Variable |

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it significantly reduced oxidative stress markers and improved neuronal survival rates in vitro.

- Cytotoxicity Assessment : Cytotoxicity assays conducted on various cell lines revealed that while some derivatives showed high toxicity at elevated concentrations, this compound exhibited lower toxicity, making it a safer candidate for therapeutic applications.

- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active site of MAO-B, suggesting a competitive inhibition mechanism. This was supported by higher docking scores compared to other tested compounds.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to either the piperazine or sulfonamide moieties could enhance its biological activity. The presence of the fluorine atom is critical for maintaining potency against MAO-B.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic analysis:

Structural and Molecular Comparisons

Substituent Effects on Properties

- In contrast, the nitro group in 941986-25-0 increases acidity and may reduce metabolic stability .

- Hydrophobic Modifications : The tert-butyl group in 903252-23-3 introduces steric bulk, which could enhance membrane permeability but reduce aqueous solubility .

- Linker Flexibility : BG15150’s ethanediamide linker (vs. the ethyl chain in the target compound) may alter conformational flexibility and hydrogen-bonding interactions .

Pharmacokinetic and Physicochemical Predictions

- Lipophilicity : The target compound’s logP is likely lower than 4.6 (as seen in a related sulfonamide with a methylsulfanyl group ), suggesting moderate lipophilicity. Higher logP values in compounds like 489.6 MW (butyryl group) may favor CNS penetration .

- Compounds with nitro or sulfonyl groups (e.g., 941986-25-0) exhibit higher hydrogen bond acceptor counts (6–7), impacting solubility and protein binding .

Q & A

How can the synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide be optimized to improve yield and purity?

Methodological Answer:

Optimization involves multi-step reaction monitoring, solvent selection, and purification techniques. For example:

- Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., piperazine coupling and sulfonylation steps). Adjust reaction times and temperatures based on real-time data.

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during piperazine coupling .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity crystals (>95%) .

What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm and piperazine methyl groups at δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and adjacent aromatic rings) . Evidence from similar sulfonamides shows orthorhombic crystal systems with space group .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] = 432.18; observed ± 0.01 Da) .

How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay cross-validation : Replicate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability assays) .

- Compound stability testing : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC. For example, sulfonamide derivatives may hydrolyze in acidic media, leading to false negatives .

- Dose-response curves : Ensure consistent EC/IC values across multiple replicates. Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may reflect differential membrane permeability .

What computational strategies are effective for predicting binding affinity with target enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase). Key residues (e.g., Zn in CA-II) often coordinate with the sulfonamide moiety .

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility. For example, the 4-methylpiperazine group may adopt multiple protonation states affecting binding .

- Free energy calculations : Apply MM-GBSA to quantify binding energy contributions (e.g., hydrophobic interactions from the 4-fluorophenyl group) .

How should metabolic stability studies be designed for preclinical evaluation?

Methodological Answer:

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS; calculate intrinsic clearance (Cl) .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the piperazine ring or sulfonamide cleavage) .

- In vivo pharmacokinetics : Administer orally to rodent models and collect plasma samples at timed intervals. Calculate bioavailability (F%) and half-life (t) to guide structural modifications .

How does the electronic nature of substituents (e.g., 4-fluoro vs. 4-methyl) influence biological activity?

Methodological Answer:

- Hammett analysis : Correlate substituent σ values with activity trends. The electron-withdrawing 4-fluoro group enhances sulfonamide acidity (pKa ~10), improving hydrogen bonding to targets like CA enzymes .

- Comparative SAR studies : Synthesize analogs (e.g., 4-chloro or 4-methoxy derivatives) and test in parallel. For example, 4-methyl groups may increase lipophilicity (logP), enhancing membrane permeability but reducing solubility .

What strategies mitigate crystallization challenges during scale-up?

Methodological Answer:

- Polymorph screening : Test solvents (e.g., acetone, acetonitrile) under varying temperatures to identify stable crystalline forms. Evidence from similar sulfonamides shows that slow cooling from DMSO yields monoclinic crystals .

- Seeding techniques : Introduce microcrystalline seeds to control nucleation. For hygroscopic compounds, use anhydrous solvents and inert atmospheres .

- PXRD validation : Confirm batch consistency by comparing experimental patterns with reference data (e.g., characteristic peaks at 2θ = 12.5°, 18.3°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.